molecular formula C16H14HgO4 B14407811 Bis[4-(methoxycarbonyl)phenyl]mercury CAS No. 81248-46-6

Bis[4-(methoxycarbonyl)phenyl]mercury

Cat. No.: B14407811
CAS No.: 81248-46-6
M. Wt: 470.87 g/mol
InChI Key: JJVOWLGRLSDPGD-UHFFFAOYSA-N
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Description

Bis[4-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of two 4-(methoxycarbonyl)phenyl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with a mercury(II) salt, such as mercury(II) chloride. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the coupling of the boronic acid with the mercury salt. The reaction can be represented as follows:

2C8H7BO4+HgCl2(C8H7CO2)2Hg+2HCl2 \text{C}_8\text{H}_7\text{BO}_4 + \text{HgCl}_2 \rightarrow \text{(C}_8\text{H}_7\text{CO}_2\text{)}_2\text{Hg} + 2 \text{HCl} 2C8​H7​BO4​+HgCl2​→(C8​H7​CO2​)2​Hg+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.

    Reduction: Reduction reactions can convert the compound back to its constituent phenyl groups and elemental mercury.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.

    Reduction: Elemental mercury and 4-(methoxycarbonyl)phenyl groups.

    Substitution: Various substituted phenylmercury compounds depending on the nucleophile used.

Scientific Research Applications

Bis[4-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[4-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(carboxy)phenyl]mercury: Similar structure but with carboxy groups instead of methoxycarbonyl groups.

    Bis[4-(hydroxy)phenyl]mercury: Contains hydroxy groups instead of methoxycarbonyl groups.

    Bis[4-(methyl)phenyl]mercury: Contains methyl groups instead of methoxycarbonyl groups.

Uniqueness

Bis[4-(methoxycarbonyl)phenyl]mercury is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules. This compound’s specific functional groups make it suitable for particular applications in synthesis and research that other similar compounds may not be able to achieve.

Properties

CAS No.

81248-46-6

Molecular Formula

C16H14HgO4

Molecular Weight

470.87 g/mol

IUPAC Name

bis(4-methoxycarbonylphenyl)mercury

InChI

InChI=1S/2C8H7O2.Hg/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*3-6H,1H3;

InChI Key

JJVOWLGRLSDPGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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